molecular formula C14H14FNO2S B2897588 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide CAS No. 1797255-30-1

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2897588
CAS No.: 1797255-30-1
M. Wt: 279.33
InChI Key: PCSAJUSXFGGSMV-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a fluoro and methoxy group on the benzene ring, and an ethyl chain linked to a thiophene ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Future Directions

The future directions for research on 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide could involve further exploration of its therapeutic properties, given the wide range of biological activities exhibited by thiophene derivatives . Additionally, the development of more efficient synthesis methods and the investigation of its potential applications in material science could also be areas of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amide Formation: The amine is then reacted with 2-(thiophen-3-yl)ethylamine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxybenzamide: Lacks the thiophene ring, resulting in different chemical and biological properties.

    4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the fluoro group, which affects its reactivity and interactions with molecular targets.

    3-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the methoxy group, altering its solubility and biological activity.

Uniqueness

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the fluoro and methoxy groups, along with the thiophene ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-18-13-3-2-11(8-12(13)15)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSAJUSXFGGSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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